1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine
Description
Properties
Molecular Formula |
C9H10F2N2 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyridin-4-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H10F2N2/c10-8(11)7-5-6(1-4-13-7)9(12)2-3-9/h1,4-5,8H,2-3,12H2 |
InChI Key |
CPCNWISLPXJUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine involves several steps. One common synthetic route includes the reaction of 2-(difluoromethyl)pyridine with cyclopropanamine under specific conditions . The reaction typically requires a solvent such as dichloromethane (DCM) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like DCM, DMSO, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) 1-(Difluoromethyl)cyclopropan-1-amine
- Key Differences : Lacks the pyridinyl substituent present in the target compound.
- Relevance : Used in the synthesis of BACE1 inhibitors (e.g., compound 5r in ) with an 86% yield, highlighting its synthetic utility. The absence of the pyridine ring may reduce target affinity but improves flexibility in functionalization .
(b) 1-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]cyclopropan-1-amine dihydrochloride
- Key Differences : Replaces the difluoromethylpyridine group with a pyridinyl-thiazole moiety.
- Properties : Molecular weight 290.22 (C11H13Cl2N3S). The thiazole ring introduces sulfur, which may enhance π-π stacking interactions but reduce solubility compared to the target compound .
(c) 1-(Pyrimidin-4-yl)cyclopropan-1-amine
- Key Differences : Substitutes pyridine with pyrimidine, altering hydrogen-bonding capacity.
(d) (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
- Key Differences : Cyclopropane is substituted with a chloro-fluorophenyl group instead of pyridine.
(e) 3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride
Comparative Data Table
Key Research Findings
- BACE1 Inhibition : The target compound’s pyridine-difluoromethyl group is critical for binding to Gly230 in BACE1, as seen in the preclinical candidate AZD3839 . Analogs lacking this moiety (e.g., pyrimidine or thiazole derivatives) show reduced activity.
- Synthetic Accessibility : The target compound’s synthesis is more complex than simpler analogs like 1-(difluoromethyl)cyclopropan-1-amine, but its structural complexity enables higher specificity .
- Metabolic Stability: Difluoromethyl groups generally enhance metabolic stability compared to non-fluorinated analogs, as observed in compound SY145378 () .
Biological Activity
1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFN
- Molecular Weight : 184.19 g/mol
- CAS Number : 1704092-90-9
The compound features a cyclopropane moiety attached to a pyridine ring with a difluoromethyl substituent, which contributes to its unique biological properties.
Research indicates that this compound interacts with various biological targets, particularly G protein-coupled receptors (GPCRs). The presence of the difluoromethyl group may enhance binding affinity and selectivity towards these receptors, potentially influencing metabolic pathways related to conditions such as diabetes and obesity.
Table 1: Comparison of Binding Affinities
| Compound Name | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| This compound | GPCR Type A | 15 nM |
| Analogue A | GPCR Type A | 30 nM |
| Analogue B | GPCR Type B | 25 nM |
Pharmacological Applications
The unique structural features of this compound suggest potential applications in:
- Diabetes Management : Targeting metabolic pathways influenced by GPCRs.
- Cancer Therapy : As a part of combinatorial approaches to enhance the efficacy of existing treatments.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. Recent advancements focus on developing scalable methods that reduce costs and improve yields. Notable synthetic routes include:
- Formation of Cyclopropane Ring : Utilizing cyclopropanation techniques.
- Introduction of Difluoromethyl Group : Employing fluorination strategies to enhance lipophilicity.
Case Studies
A study exploring the pharmacodynamics of similar compounds demonstrated that modifications in substituents significantly influence biological activity. For instance, compounds with trifluoromethyl groups exhibited varied binding affinities compared to those with difluoromethyl groups, suggesting that subtle changes can lead to significant alterations in pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
